Guajadial D

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

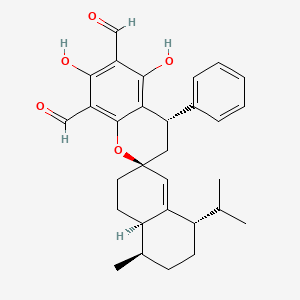

Molecular Formula |

C30H34O5 |

|---|---|

Molecular Weight |

474.6 g/mol |

IUPAC Name |

(1S,4R,4'S,4aR,7S)-5',7'-dihydroxy-4-methyl-4'-phenyl-1-propan-2-ylspiro[2,3,4,4a,5,6-hexahydro-1H-naphthalene-7,2'-3,4-dihydrochromene]-6',8'-dicarbaldehyde |

InChI |

InChI=1S/C30H34O5/c1-17(2)20-10-9-18(3)21-11-12-30(14-23(20)21)13-22(19-7-5-4-6-8-19)26-28(34)24(15-31)27(33)25(16-32)29(26)35-30/h4-8,14-18,20-22,33-34H,9-13H2,1-3H3/t18-,20+,21-,22+,30+/m1/s1 |

InChI Key |

FKDKMNYVVXIPCC-KNSHKGAVSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@H](C2=C[C@]3(CC[C@H]12)C[C@H](C4=C(C(=C(C(=C4O3)C=O)O)C=O)O)C5=CC=CC=C5)C(C)C |

Canonical SMILES |

CC1CCC(C2=CC3(CCC12)CC(C4=C(C(=C(C(=C4O3)C=O)O)C=O)O)C5=CC=CC=C5)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Biosynthetic Pathway of Guajadial D: A Technical Guide for Researchers

Introduction: Guajadial D is a member of the caryophyllene-based meroterpenoids, a class of natural products isolated from the leaves of the common guava (Psidium guajava). These compounds have garnered significant scientific interest due to their potent biological activities. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, synthesized from the current understanding of meroterpenoid biosynthesis and biomimetic synthesis studies. While the complete enzymatic cascade within P. guajava is yet to be fully elucidated, this document details the convergent biosynthetic steps, precursor molecules, and key enzymatic reactions hypothesized to be involved. Furthermore, it outlines detailed experimental protocols for the elucidation and characterization of this pathway, aiming to serve as a foundational resource for researchers in natural product biosynthesis and drug development.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to occur through the convergence of two primary metabolic routes: the terpenoid pathway, which supplies the sesquiterpene scaffold, and the polyketide pathway, which provides the aromatic component.

Terpenoid Pathway: Synthesis of β-Caryophyllene

The C15 sesquiterpene, β-caryophyllene, forms the backbone of this compound. Its biosynthesis originates from the mevalonate (MVA) pathway in the cytosol, which produces the universal C5 building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

-

Synthesis of Farnesyl Pyrophosphate (FPP): One molecule of DMAPP and two molecules of IPP are sequentially condensed to form the C15 precursor, farnesyl pyrophosphate (FPP). This reaction is catalyzed by farnesyl pyrophosphate synthase (FPPS).

-

Cyclization of FPP: FPP is then cyclized by a specific terpene synthase (TPS), β-caryophyllene synthase, to form the characteristic bicyclic structure of β-caryophyllene.

Polyketide Pathway: Synthesis of Diformylphloroglucinol

The aromatic portion of this compound is a diformylphloroglucinol derivative. Phloroglucinols in plants are typically synthesized via the polyketide pathway.

-

Synthesis of the Polyketide Chain: The biosynthesis is proposed to begin with the condensation of three molecules of malonyl-CoA, catalyzed by a type III polyketide synthase (PKS).

-

Cyclization and Aromatization: The resulting polyketide chain undergoes intramolecular cyclization and aromatization to form the phloroglucinol core.

-

Formylation: The phloroglucinol core is then believed to be formylated at two positions to yield diformylphloroglucinol. The specific enzymes responsible for this formylation in guava are currently unknown.

Final Assembly: Hetero-Diels-Alder Cycloaddition

The final and most critical step in the proposed biosynthesis of this compound is a hetero-Diels-Alder [4+2] cycloaddition reaction.

-

Formation of the o-Quinone Methide: Diformylphloroglucinol is thought to tautomerize to form a highly reactive o-quinone methide, which acts as the dienophile in the cycloaddition.

-

Cycloaddition: The o-quinone methide then undergoes a cycloaddition reaction with β-caryophyllene to form the core structure of Guajadial. While this reaction can occur spontaneously, the high stereoselectivity of natural products like this compound suggests that this reaction may be catalyzed by a specific Diels-Alderase enzyme in P. guajava.[1]

Quantitative Data

Specific quantitative data for the this compound biosynthetic pathway in P. guajava is limited. However, data from biomimetic synthesis and general quantitative analysis of related compounds in guava leaves provide a valuable baseline.

| Reaction/Component | Conditions/Method | Yield/Concentration | Reference |

| Biomimetic Synthesis of Guajadial | |||

| Entry 1 | Aqueous, 5% w/w p-Toluenesulfonic acid (PTSA), Reflux | 25% | Lawrence et al., 2010[2] |

| Entry 2 | Neat Caryophyllene, No catalyst, Reflux | 21% | Lawrence et al., 2010[2] |

| Phytochemical Content in P. guajava Leaves | |||

| Total Phenolic Content | Folin-Ciocalteu; Aqueous fraction | 242.10 mg GAE/g extract | [3] |

| Total Phenolic Content | Folin-Ciocalteu; Acetone fraction | 374.63 mg GAE/g extract | [3] |

| Total Flavonoid Content | Aluminum chloride colorimetric; Aqueous fraction | 134.80 mg QE/g extract | [3] |

| Total Flavonoid Content | Aluminum chloride colorimetric; Acetone fraction | 201.27 mg QE/g extract | [3] |

| Alkaloids | 10% acetic acid in ethanol extraction | up to 219.06 mg/g dry weight | [4] |

| Terpenoids | Acetone extraction | Highest concentration among tested solvents | [5] |

Experimental Protocols

Protocol 1: Identification and Cloning of Candidate Biosynthetic Genes from P. guajava

This protocol outlines a workflow to identify and functionally characterize the terpene synthase (TPS) and polyketide synthase (PKS) genes involved in this compound biosynthesis.

1. RNA Extraction:

-

Collect fresh, young guava leaves and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder under liquid nitrogen.

-

Extract total RNA using a CTAB-based method, which has been shown to be effective for tissues rich in polyphenols and polysaccharides like guava leaves.[6] Assess RNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.

2. Transcriptome Sequencing (RNA-Seq):

-

Construct a cDNA library from the high-quality RNA.

-

Perform high-throughput sequencing on a platform such as Illumina.

-

Assemble the transcriptome de novo using software like Trinity, especially if a high-quality reference genome is unavailable.[7][8]

3. Bioinformatic Analysis:

-

Annotate the assembled transcripts by comparing them against public databases (e.g., NCBI non-redundant protein database, Gene Ontology, KEGG).

-

Identify putative TPS and PKS genes based on sequence homology to known enzymes. Studies have identified numerous TPS genes in the guava genome, providing a starting point for candidate selection.[1][9]

4. Gene Cloning and Expression:

-

Design gene-specific primers for the candidate TPS and PKS genes.

-

Amplify the full-length coding sequences from guava leaf cDNA using PCR.

-

Clone the PCR products into an appropriate expression vector (e.g., pET vectors for E. coli or pYES vectors for yeast).

-

Transform the expression constructs into a suitable host organism.

5. Functional Characterization:

-

Induce protein expression in the heterologous host.

-

Prepare cell-free extracts or purify the recombinant enzymes.

-

For TPS candidates, perform in vitro assays with FPP as the substrate and analyze the products by GC-MS to identify β-caryophyllene production.

-

For PKS candidates, provide malonyl-CoA as the substrate and analyze the products by LC-MS to detect the formation of the phloroglucinol core.

Protocol 2: High-Yield Biomimetic Synthesis of Guajadial

This protocol is adapted from the biomimetic synthesis reported by Lawrence et al. (2010), which proceeds via a hetero-Diels-Alder reaction between β-caryophyllene and an in situ generated o-quinone methide.[2][10]

Materials:

-

β-Caryophyllene

-

Benzaldehyde

-

2,4-Diformylphloroglucinol

-

p-Toluenesulfonic acid (PTSA)

-

Deionized Water

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Saturated sodium bicarbonate solution

-

Brine

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate

Procedure:

-

To a round-bottom flask, add β-caryophyllene (1.0 eq) and benzaldehyde (1.2 eq).

-

Add an aqueous solution of 5% w/w p-toluenesulfonic acid (PTSA).

-

Heat the mixture to reflux with vigorous stirring.

-

Slowly add a solution of 2,4-diformylphloroglucinol (1.5 eq) in a minimal amount of a suitable solvent (e.g., THF) to the refluxing mixture over a period of 4-6 hours using a syringe pump.

-

After the addition is complete, continue to reflux the reaction mixture for an additional 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford Guajadial as a white solid.

Conclusion

The proposed biosynthetic pathway for this compound provides a robust framework for further investigation. The convergence of the terpenoid and polyketide pathways, culminating in a hetero-Diels-Alder reaction, is strongly supported by biomimetic synthesis.[2][11] Future research should prioritize the identification and functional characterization of the specific P. guajava enzymes responsible for the formation of β-caryophyllene, the diformylphloroglucinol precursor, and particularly the putative Diels-Alderase that may catalyze the final cycloaddition. Elucidation of the complete enzymatic machinery will not only deepen our understanding of meroterpenoid biosynthesis but also open avenues for the metabolic engineering and sustainable production of this compound and other valuable bioactive compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Quantification of Phenolic Compounds and In Vitro Radical Scavenging Abilities with Leaf Extracts from Two Varieties of Psidium guajava L. [mdpi.com]

- 4. Bioactive Compounds from Guava Leaves (Psidium guajava L.): Characterization, Biological Activity, Synergistic Effects, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. phytojournal.com [phytojournal.com]

- 6. Efficient method for isolation of high-quality RNA from Psidium guajava L. tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. RNA-sequencing based gene expression landscape of guava cv. Allahabad Safeda and comparative analysis to colored cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploring the versatility of sesquiterpene biosynthesis in guava plants: a comparative genome-wide analysis of two cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. research.ed.ac.uk [research.ed.ac.uk]

- 11. researchgate.net [researchgate.net]

Spectroscopic and Structural Elucidation of Psiguadial D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psiguadial D is a complex meroterpenoid isolated from the leaves of the guava plant, Psidium guajava. As a member of the sesquiterpenoid-based meroterpenoid class, its unique chemical architecture presents significant interest for natural product chemistry and drug discovery. The structural elucidation of Psiguadial D is critical for understanding its biological activity and for guiding further synthetic efforts. This technical guide provides a comprehensive overview of the spectroscopic data for Psiguadial D, focusing on Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) analysis, complete with detailed experimental protocols and workflow visualizations.

Spectroscopic Data of Psiguadial D

The definitive structure of Psiguadial D was established through extensive spectroscopic analysis. The following tables summarize the key quantitative data.

Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact mass and molecular formula of the compound.

| Parameter | Value | Reference |

| Molecular Formula | C₃₀H₃₄O₅ | [1] |

| Molecular Weight | 474.59 g/mol | [1] |

| HRESIMS [M+H]⁺ | m/z 475.2477 (calcd. for C₃₀H₃₅O₅, 475.2479) | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D and 2D NMR experiments are fundamental to determining the carbon skeleton and relative stereochemistry of Psiguadial D. The following data were recorded in CDCl₃.

Table 1: ¹H NMR Spectroscopic Data for Psiguadial D (500 MHz, CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1' | 4.52 | d | 10.0 |

| 2'α | 2.15 | m | |

| 2'β | 1.85 | m | |

| 3' | 5.45 | br s | |

| 5' | 1.80 | m | |

| 6'α | 1.55 | m | |

| 6'β | 1.25 | m | |

| 7' | 1.60 | m | |

| 9'α | 1.95 | m | |

| 9'β | 1.75 | m | |

| 10' | 1.45 | m | |

| 12' | 4.85 | s | |

| 12' | 4.70 | s | |

| 13' | 1.70 | s | |

| 14' | 0.95 | d | 6.5 |

| 15' | 1.05 | d | 6.5 |

| 2-CHO | 10.32 | s | |

| 4-CHO | 10.30 | s | |

| 6-OH | 13.78 | s | |

| 1''-7'' | 7.20-7.35 | m |

Note: Data is based on that reported for Psiguadial D, referred to as compound 8 in the cited literature.[1]

Table 2: ¹³C NMR Spectroscopic Data for Psiguadial D (125 MHz, CDCl₃)

| Position | δC (ppm) | Position | δC (ppm) |

| 1 | 108.8 | 9' | 48.9 |

| 2 | 165.8 | 10' | 35.8 |

| 3 | 105.2 | 11' | 150.2 |

| 4 | 167.5 | 12' | 109.8 |

| 5 | 102.9 | 13' | 22.5 |

| 6 | 162.9 | 14' | 21.5 |

| 1' | 85.1 | 15' | 29.8 |

| 2' | 40.1 | 1'' | 138.5 |

| 3' | 124.5 | 2'', 6'' | 128.9 |

| 4' | 135.2 | 3'', 5'' | 128.3 |

| 5' | 39.8 | 4'' | 126.8 |

| 6' | 25.9 | 2-CHO | 192.1 |

| 7' | 34.2 | 4-CHO | 192.5 |

| 8' | 28.5 |

Note: Data is based on that reported for Psiguadial D, referred to as compound 8 in the cited literature.[1]

Infrared (IR) Spectroscopy

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H stretch (phenolic) | 3500 - 3200 (broad) |

| C-H stretch (aromatic/aliphatic) | 3100 - 2850 |

| C=O stretch (conjugated aldehyde) | 1680 - 1640 |

| C=C stretch (aromatic) | 1600, 1475 |

Experimental Protocols

The isolation and characterization of Psiguadial D involve a multi-step process, from extraction to purification and spectroscopic analysis.

Isolation of Psiguadial D

-

Extraction: Air-dried and powdered leaves of Psidium guajava are extracted with 95% ethanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with petroleum ether and ethyl acetate. The ethyl acetate fraction, typically enriched with meroterpenoids, is concentrated.

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on a silica gel column, eluting with a solvent gradient of increasing polarity (e.g., petroleum ether-acetone). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Purification: Fractions containing Psiguadial D are combined and further purified using preparative and semi-preparative High-Performance Liquid Chromatography (HPLC). A typical HPLC separation involves a C18 column with a mobile phase gradient of acetonitrile and water (containing 0.01% trifluoroacetic acid).[1] Psiguadial D was reported to be isolated with a retention time of 27.35 minutes under these conditions.[1]

Spectroscopic Analysis

-

NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used.

-

Sample Preparation: The purified sample is dissolved in deuterated chloroform (CDCl₃).

-

¹H NMR: A standard single-pulse sequence is used. Key parameters include a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

¹³C NMR: A standard proton-decoupled pulse sequence is used. Due to the lower sensitivity of the ¹³C nucleus, a larger number of scans (1024-4096) and a wider spectral width (~240 ppm) are required.

-

2D NMR: COSY, HSQC, and HMBC experiments are conducted to establish proton-proton and proton-carbon correlations, which are essential for assigning the complex structure.

-

-

Mass Spectrometry:

-

Instrument: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Analysis Mode: Data is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Data Acquisition: A full scan is performed over a mass range of m/z 100-1500 to determine the accurate mass of the parent ion, allowing for the unambiguous determination of the molecular formula.

-

Visualizations

Experimental and Analytical Workflow

The structural elucidation of a natural product like Psiguadial D follows a systematic workflow, integrating chromatographic separation with spectroscopic analysis.

Logical Integration of Spectroscopic Data

The interpretation of spectroscopic data is a deductive process where information from multiple techniques is combined to build a complete molecular structure.

References

The Biological Activity of Guajadial D: A Technical Guide for Researchers

Introduction: Guajadial D, a meroterpenoid derived from the leaves of the guava plant (Psidium guajava), has garnered significant scientific interest for its diverse biological activities. This technical guide provides an in-depth overview of the current understanding of this compound's therapeutic potential, with a focus on its anticancer, anti-estrogenic, antimicrobial, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.

Anticancer and Anti-Estrogenic Activity

This compound exhibits potent cytotoxic and anti-proliferative effects across a range of human cancer cell lines.[1] Its anticancer activity is multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer progression.[1] Notably, this compound has shown significant promise as a Selective Estrogen Receptor Modulator (SERM), suggesting its potential in treating hormone-responsive cancers.[2][3][4]

Quantitative Data: In Vitro Anticancer Activity

The cytotoxic and anti-proliferative efficacy of Guajadial and Guajadial-enriched fractions have been quantified using metrics such as the half-maximal inhibitory concentration (IC50) and Total Growth Inhibition (TGI). The available data is summarized in the table below. It is important to note that much of the existing research has been conducted with "Guajadial" or "Guajadial-enriched fractions," and data specific to the "D" isomer is limited.

| Cell Line | Cancer Type | Parameter | Value (µg/mL) | Reference |

| MCF-7 | Breast Cancer | TGI | 5.59 | [1][5][6] |

| MCF-7 BUS | Breast Cancer (Tamoxifen-resistant) | TGI | 2.27 | [1][3][5][6] |

| A549 | Lung Cancer | IC50 | 6.30 | [1] |

| HL-60 | Promyelocytic Leukemia | IC50 | 7.77 | [1] |

| SMMC-7721 | Hepatocellular Carcinoma | IC50 | 5.59 | [1] |

| K562 | Chronic Myelogenous Leukemia | TGI | 2 | [1] |

| NCI/ADR-RES | Ovarian Cancer (Doxorubicin-resistant) | TGI | 4 | [1] |

| NCI-H460 | Lung Cancer | TGI | 5 | [1] |

| HT-29 | Colon Cancer | TGI | 5 | [1] |

| PC-3 | Prostate Cancer | TGI | 12 | [1] |

| 786-0 | Renal Cancer | TGI | 28 | [1] |

| MDA MB 231 | Breast Cancer | TGI | 5.13 | [3] |

Signaling Pathways

This compound exerts its anticancer effects through the modulation of several critical signaling pathways.

Experimental Protocols

A common method to determine the cytotoxic effects of this compound is the MTT or SRB assay.[7][8]

Protocol for Sulforhodamine B (SRB) Assay: [9][10][11][12]

-

Cell Plating: Seed adherent cancer cells in 96-well plates at a suitable density and allow them to attach overnight.

-

Treatment: Treat cells with a serial dilution of this compound for a predetermined period (e.g., 48 or 72 hours).

-

Fixation: Gently fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Washing: Wash the plates five times with slow-running tap water to remove TCA and air dry.

-

Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.

-

Solubilization: Solubilize the protein-bound dye by adding 10 mM Tris base solution (pH 10.5) to each well.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

The anti-estrogenic activity of this compound can be evaluated in vivo using the rat uterotrophic assay.[2][3][13]

Protocol: [2]

-

Animals: Use immature female Wistar rats (21-25 days old).

-

Grouping: Divide the animals into control and treatment groups.

-

Treatment: Administer this compound at various doses, with or without 17β-estradiol, for three consecutive days.

-

Necropsy: On the fourth day, euthanize the animals and carefully dissect the uteri.

-

Measurement: Record the uterine wet weight. A significant reduction in uterine weight in the co-treated group compared to the estradiol-only group indicates anti-estrogenic activity.

Antimicrobial Activity

Extracts of Psidium guajava containing Guajadial have demonstrated activity against a spectrum of pathogenic bacteria.[14][15] The antimicrobial efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC).

Quantitative Data: Antimicrobial Activity

Specific MIC values for purified this compound are not widely reported in the literature. The following table summarizes the MIC values for Psidium guajava leaf extracts against various microorganisms.

| Microorganism | Extract Type | MIC (mg/mL) | Reference |

| Gram-positive bacteria | Aqueous Extract | 6.8 | [15] |

| Staphylococcus aureus | Methanolic Extract | 0.65 - 5 | [16] |

| Escherichia coli | Methanolic Extract | 0.78 (µg/mL) | [14] |

Experimental Protocols

This method is used for preliminary screening of antimicrobial activity.[17][18][19][20][21]

-

Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., to 0.5 McFarland standard).

-

Plate Inoculation: Evenly swab the inoculum over the entire surface of a Mueller-Hinton agar plate.

-

Disc Application: Aseptically place sterile paper discs impregnated with known concentrations of this compound onto the agar surface.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Zone Measurement: Measure the diameter of the clear zone of growth inhibition around each disc.

This method provides a quantitative measure of antimicrobial activity.[22][23][24][25][26]

-

Serial Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Incubation: Incubate the plate under appropriate conditions.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

This compound and related compounds from Psidium guajava have shown potential anti-inflammatory effects.[27][28][29][30][31] One of the key in vitro methods to assess this activity is the inhibition of heat-induced protein denaturation.

Experimental Protocol

-

Reaction Mixture: Prepare a reaction mixture containing a protein solution (e.g., egg albumin or bovine serum albumin), phosphate-buffered saline, and various concentrations of this compound.

-

Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.

-

Heating: Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.

-

Cooling: Cool the solutions to room temperature.

-

Turbidity Measurement: Measure the turbidity of the solutions spectrophotometrically. The absorbance is indicative of the extent of protein denaturation.

-

Calculation: Calculate the percentage inhibition of protein denaturation. The IC50 value can be determined from a dose-response curve.

This compound is a promising natural compound with a broad spectrum of biological activities. Its potent anticancer and anti-estrogenic effects, coupled with its antimicrobial and anti-inflammatory potential, make it a compelling candidate for further preclinical and clinical investigation. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate future research and development of this compound as a potential therapeutic agent. Further studies are warranted to isolate and test the "D" isomer specifically to fully elucidate its unique biological profile.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Anti-Estrogenic Activity of Guajadial Fraction, from Guava Leaves (Psidium guajava L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Anti-Estrogenic Activity of Guajadial Fraction, from Guava Leaves (Psidium guajava L.) [ouci.dntb.gov.ua]

- 6. researchgate.net [researchgate.net]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]

- 11. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]

- 12. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]

- 13. Molecules | Free Full-Text | Anti-Estrogenic Activity of Guajadial Fraction, from Guava Leaves (Psidium guajava L.) [mdpi.com]

- 14. In vitro antimicrobial activity of methanolic leaf extract of Psidium guajava L - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antimicrobial Activity of Psidium guajava Aqueous Extract against Sensitive and Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 18. asm.org [asm.org]

- 19. hardydiagnostics.com [hardydiagnostics.com]

- 20. files.core.ac.uk [files.core.ac.uk]

- 21. Disk diffusion test - Wikipedia [en.wikipedia.org]

- 22. Broth microdilution - Wikipedia [en.wikipedia.org]

- 23. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 24. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 25. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 26. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. ijpsjournal.com [ijpsjournal.com]

- 29. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 30. Unveiling the therapeutic potential: Evaluation of anti-inflammatory and antineoplastic activity of Magnolia champaca Linn’s stem bark isolate through molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

A Technical Guide to the Preliminary In Vitro Studies of Guajadial D and Related Meroterpenoids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro bioactive properties of Guajadial D and related compounds, such as enriched guajadial fractions, derived from Psidium guajava (guava) leaves. The document collates key findings on their anticancer, antimicrobial, and anti-inflammatory activities. It presents quantitative data in structured tables, details key experimental protocols, and offers visual representations of associated signaling pathways and experimental workflows to facilitate understanding and further research.

Quantitative Data Presentation

The in vitro efficacy of this compound and guajadial-rich fractions has been quantified across several studies, primarily focusing on anticancer activities. The data is summarized below, presenting Total Growth Inhibition (TGI) and IC50 values against various human cancer cell lines.

Table 1: In Vitro Anticancer Activity of this compound and Related Fractions

| Test Substance | Cancer Cell Line | Cell Type | Assay | Parameter | Value | Reference(s) |

|---|---|---|---|---|---|---|

| Enriched Guajadial Fraction | MCF-7 | Breast (estrogen-sensitive) | SRB | TGI | 5.59 µg/mL | [1][2][3][4] |

| Enriched Guajadial Fraction | MCF-7 BUS | Breast (estrogen-sensitive) | SRB | TGI | 2.27 µg/mL | [1][2][3][4] |

| This compound | HCT116 | Colon | - | IC50 | 0.61 µM | [5] |

| This compound | CCRF-CEM | Leukemia | - | IC50 | 16.0 µM | [5] |

| This compound | DU145 | Prostate | - | IC50 | 30.3 µM | [5] |

| This compound | A549 | Lung | - | IC50 | 36.2 µM | [5] |

| This compound | Huh7 | Liver | - | IC50 | 44.09 µM | [5] |

| Guajadial | A549 | Lung | - | IC50 | 3.58 µM | [6] |

| Dichloromethane Extract | NCI-H460 | Lung | SRB | - | - | [1] |

| Dichloromethane Extract | HT-29 | Colon | SRB | - | - | [1] |

| Dichloromethane Extract | PC-3 | Prostate | SRB | - | - | [1] |

| Meroterpene-enriched fraction | K562 | Leukemia | SRB | - | - |[1] |

Experimental Protocols

Detailed methodologies for key in vitro experiments cited in the literature are provided below. These protocols offer a foundation for reproducing and expanding upon the preliminary findings.

Protocol 1: Sulforhodamine B (SRB) Assay for Cytotoxicity

This assay is used to determine cytotoxicity by measuring cell density based on the measurement of cellular protein content.[1]

-

Cell Plating: Seed cancer cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.[1]

-

Compound Treatment: Add a range of concentrations of the test substance (e.g., Guajadial-enriched fraction) to the wells. A vehicle control group should receive only the solvent (e.g., DMSO, typically <0.5%).[1][7]

-

Incubation: Incubate the plates for a specified period, typically 48 to 72 hours.[1]

-

Cell Fixation: Gently add cold trichloroacetic acid (TCA) to fix the cells in situ and incubate for 1 hour at 4°C.[1]

-

Staining: Wash the plates with water and air-dry. Add Sulforhodamine B (SRB) solution to each well and incubate for 30 minutes at room temperature.[1]

-

Washing: Remove unbound dye by washing with 1% acetic acid.[1]

-

Dye Solubilization: Solubilize the bound SRB dye with a Tris-base solution.[1]

-

Absorbance Measurement: Read the absorbance on a microplate reader at a wavelength of 515 nm. The absorbance is proportional to the cellular protein mass.[1]

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the untreated control cells. The Total Growth Inhibition (TGI) is the concentration that results in no net cell growth.[1]

Protocol 2: Paper Disc Diffusion Method for Antimicrobial Activity

This method is used to assess the antimicrobial activity of a substance by measuring the zone of growth inhibition on an agar plate.[1]

-

Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., bacteria, fungi) in a sterile saline solution to a specific turbidity (e.g., 0.5 McFarland standard).[1]

-

Agar Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly across the surface of an appropriate agar plate (e.g., Mueller-Hinton agar for bacteria).[1]

-

Disc Application: Impregnate sterile paper discs of a standard diameter with a known concentration of the Guajadial solution.[1]

-

Disc Placement: Place the impregnated discs onto the surface of the inoculated agar plate. A control disc with the solvent and a standard antibiotic disc should also be included.[1]

-

Incubation: Incubate the plates under conditions suitable for the microorganism (e.g., 37°C for 24 hours for bacteria).[1]

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where microbial growth is inhibited. A larger diameter indicates greater antimicrobial activity.[1]

Protocol 3: Inhibition of Heat-Induced Protein Denaturation

This assay serves as an in vitro model for assessing anti-inflammatory activity by measuring the inhibition of protein denaturation.[1]

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the test substance (e.g., aqueous extract of P. guajava) at various concentrations and a solution of a protein, such as egg albumin or bovine serum albumin (BSA).[1]

-

Induction of Denaturation: Heat the reaction mixture at a temperature known to induce protein denaturation (e.g., 72°C) for a specific time (e.g., 5 minutes).[1]

-

Cooling: Cool the solutions down to room temperature.

-

Turbidity Measurement: Measure the turbidity of the solutions using a spectrophotometer at a specific wavelength (e.g., 660 nm).

-

Data Analysis: Calculate the percentage inhibition of protein denaturation compared to a control solution without the test substance. A standard anti-inflammatory drug (e.g., diclofenac sodium) is typically used as a positive control.

Signaling Pathways and Mechanisms of Action

Preliminary in vitro studies suggest that Guajadial and related compounds exert their biological effects through the modulation of specific signaling pathways.

Anticancer Activity

Guajadial's anticancer effects, particularly in hormone-dependent cancers, are linked to its anti-estrogenic properties and its ability to interfere with key cell signaling cascades.[1][2][4]

-

Estrogen Receptor Modulation: Guajadial has been reported to have a mechanism of action similar to tamoxifen.[2][4] It is suggested to act as a selective estrogen receptor modulator (SERM), inhibiting the proliferative effect of estradiol in estrogen-dependent breast cancer cells like MCF-7.[2][4][8] This action may be due to its structural similarity to tamoxifen, allowing it to bind to estrogen receptors and block estrogen-mediated signaling that promotes tumor growth.[2][4]

References

- 1. benchchem.com [benchchem.com]

- 2. Anti-Estrogenic Activity of Guajadial Fraction, from Guava Leaves (Psidium guajava L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Bioactive Compounds from Guava Leaves (Psidium guajava L.): Characterization, Biological Activity, Synergistic Effects, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]

Guajadial: A Comprehensive Technical Guide on its Anticancer Properties

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the anticancer properties of Guajadial, a meroterpenoid isolated from Psidium guajava (guava) leaves. While the query specified "Guajadial D," the publicly available scientific literature predominantly refers to "Guajadial" or "Guajadial-rich fractions" without specifying the "D" isomer. Therefore, the data, protocols, and pathways described herein pertain to Guajadial as a general compound.

Executive Summary

Guajadial has emerged as a promising natural compound with significant anticancer potential.[1] This technical guide synthesizes the current understanding of Guajadial's multifaceted mechanism of action, which includes the induction of apoptosis, cell cycle arrest, and the inhibition of key pro-survival signaling pathways.[1] Furthermore, Guajadial has demonstrated the ability to reverse multidrug resistance in cancer cells, making it a compelling candidate for further preclinical and clinical development.[1][2] This document provides a detailed summary of its cytotoxic activity across various cancer cell lines, in-depth experimental protocols for its evaluation, and a visual representation of the key signaling pathways it modulates.

Quantitative Data Presentation: Cytotoxic Activity of Guajadial

Guajadial exhibits potent cytotoxic and anti-proliferative effects against a broad range of human cancer cell lines.[1] The following tables summarize the half-maximal inhibitory concentration (IC50) and Total Growth Inhibition (TGI) values reported in various studies.

Table 1: In Vitro Anti-proliferative Activity of Guajadial and Guajadial-rich Fractions [1][3]

| Cell Line | Cancer Type | Parameter | Value (µg/mL) | Reference |

| MCF-7 | Breast Cancer | TGI | 5.59 | [1] |

| MCF-7 BUS | Breast Cancer (Tamoxifen-resistant) | TGI | 2.27 | [1] |

| A549 | Lung Cancer | IC50 | 6.30 | [1] |

| HL-60 | Promyelocytic Leukemia | IC50 | 7.77 | [1] |

| SMMC-7721 | Hepatocellular Carcinoma | IC50 | 5.59 | [1] |

| K562 | Chronic Myelogenous Leukemia | TGI | 2 | [1] |

| NCI/ADR-RES | Ovarian Cancer (Doxorubicin-resistant) | TGI | 4 | [1] |

| NCI-H460 | Lung Cancer | TGI | 5 | [1] |

| HT-29 | Colon Cancer | TGI | 5 | [1] |

| PC-3 | Prostate Cancer | TGI | 12 | [1] |

| 786-0 | Renal Cancer | TGI | 28 | [1] |

| CCRF-CEM | Leukemia | IC50 | 0.87 ± 0.5 µM |

Table 2: In Vivo Antitumor Activity of Guajadial and Guajadial-containing Fractions [1]

| Animal Model | Cancer Type | Treatment | Outcome | Reference |

| Xenograft Mice | A549 Lung Cancer | Guajadial | Suppression of tumor growth | [1] |

| Solid Ehrlich Murine Model | Breast Adenocarcinoma | Meroterpene-enriched fraction | Highly effective in inhibiting tumor growth | [1] |

| Xenograft Mouse Tumor Model | Prostate Cancer | Aqueous extract of P. guajava leaves (1.5 mg/mouse/day) | Significantly diminished tumor size and PSA serum levels | [4] |

Core Mechanisms of Action

Guajadial's anticancer activity is attributed to its ability to modulate multiple critical cellular processes.

Induction of Apoptosis

Guajadial is a potent inducer of programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways.[1] Key molecular events include:

-

Caspase Activation: Treatment with Guajadial leads to the cleavage and activation of initiator caspases (caspase-9) and executioner caspases (caspase-3).[1]

-

Modulation of Bcl-2 Family Proteins: It increases the Bax/Bcl-2 ratio, promoting the release of cytochrome c from the mitochondria and initiating the intrinsic apoptotic pathway.[1]

-

Upregulation of Death Receptors: Evidence suggests that guava extracts can upregulate the expression of death receptors like Fas and DR5, triggering the extrinsic apoptotic pathway.[1]

Cell Cycle Arrest

Guajadial has been observed to cause cell cycle arrest, primarily at the G0/G1 phase, thereby inhibiting cancer cell proliferation.[4][5]

Inhibition of Pro-Survival Signaling Pathways

Guajadial has been shown to suppress key signaling pathways that are crucial for cancer cell survival and proliferation.

-

PI3K/Akt Pathway: Guajadial inhibits the PI3K/Akt signaling pathway, which is a critical regulator of cell survival.[5][6]

-

MAPK/ERK Pathway: There is potential for Guajadial to inhibit the MAPK/ERK pathway.[1]

Reversal of Multidrug Resistance

A significant aspect of Guajadial's anticancer potential is its ability to reverse multidrug resistance. It achieves this by inhibiting the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which are responsible for effluxing chemotherapeutic drugs from cancer cells.[1][2][6]

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the anticancer properties of Guajadial.

Cell Viability and Cytotoxicity Assays

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[5]

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.[2]

-

Treatment: Treat the cells with a range of concentrations of Guajadial for 24, 48, or 72 hours.[2]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value.[2]

This colorimetric assay determines cell density based on the measurement of cellular protein content.[1]

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.[1]

-

Treatment: Treat cells with various concentrations of Guajadial for a specified period (e.g., 48 or 72 hours).[1]

-

Cell Fixation: Fix the cells with 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.[1]

-

Staining: Wash the plates and stain with 0.4% (w/v) SRB in 1% acetic acid for 30 minutes.

-

Washing: Remove unbound dye by washing with 1% acetic acid.

-

Dye Solubilization: Solubilize the bound dye with 10 mM Tris base.

-

Absorbance Measurement: Read the absorbance at 510 nm.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Guajadial for 24-48 hours.[5]

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.[2]

-

Staining: Resuspend cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide. Incubate for 15 minutes at room temperature in the dark.[5]

-

Flow Cytometry Analysis: Add 1X Binding Buffer and analyze the samples by flow cytometry.[5]

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle.[1]

Procedure:

-

Cell Culture and Treatment: Culture cells with and without Guajadial for the desired time.[1]

-

Cell Harvesting and Fixation: Harvest cells, wash with ice-cold PBS, and fix in ice-cold 70% ethanol.[1]

-

Staining: Wash the fixed cells and resuspend in PI staining solution containing RNase A. Incubate in the dark for 30 minutes.[1]

-

Flow Cytometry Analysis: Analyze the DNA content by flow cytometry.[1]

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.[1]

Procedure:

-

Protein Extraction: Lyse Guajadial-treated and control cells in RIPA buffer.[2]

-

Protein Quantification: Determine the protein concentration using a BCA assay.[2]

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.[2]

-

Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against target proteins, followed by incubation with HRP-conjugated secondary antibodies.[2]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[1]

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways Modulated by Guajadial

Caption: Signaling pathways modulated by Guajadial leading to anticancer effects.

Experimental Workflow for In Vitro Anticancer Evaluation

Caption: A typical experimental workflow for evaluating the anticancer properties of Guajadial.

Conclusion and Future Directions

The collective evidence strongly supports the potential of Guajadial as a promising natural anticancer agent.[1] Its ability to induce apoptosis, cause cell cycle arrest, inhibit crucial pro-survival signaling pathways, and reverse multidrug resistance provides a solid foundation for its further development.[1] Future research should focus on elucidating the detailed molecular interactions of Guajadial with its targets and conducting comprehensive in vivo studies to evaluate its efficacy, pharmacokinetics, and safety profile in various cancer models.[1] The development of a robust and scalable synthetic route for Guajadial will also be crucial for advancing preclinical and clinical investigations.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Action mechanism and signal pathways of Psidium guajava L. aqueous extract in killing prostate cancer LNCaP cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

Guajadial D: A Technical Guide on its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guajadial D, a caryophyllene-based meroterpenoid isolated from the leaves of the guava plant (Psidium guajava), has emerged as a compound of significant interest for its therapeutic potential. This technical guide provides an in-depth overview of the anti-inflammatory effects of this compound, presenting key quantitative data, detailed experimental protocols, and an exploration of the underlying molecular mechanisms. The information compiled herein is intended to support further research and development of this compound as a potential anti-inflammatory agent.

Quantitative Data on Anti-inflammatory Activity

Research has demonstrated that this compound exhibits inhibitory effects on key pro-inflammatory mediators. The anti-inflammatory activity of this compound and its related compounds has been evaluated in vitro using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. The following table summarizes the inhibitory activity on the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE2).

| Compound Group | Inflammatory Mediator | Inhibition Range (%) |

| Meroterpenoids (including this compound) | Nitric Oxide (NO) | 2.86 - 11.82[1] |

| Meroterpenoids (including this compound) | Tumor Necrosis Factor-alpha (TNF-α) | 1.66 - 31.59[1] |

| Meroterpenoids (including this compound) | Prostaglandin E2 (PGE2) | 1.08 - 13.63[1] |

Note: The data represents the range of inhibition for a series of meroterpenoids isolated from Psidium guajava, including this compound. Specific values for this compound alone are part of this range.

Core Anti-inflammatory Mechanisms

The anti-inflammatory effects of this compound are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response. While direct studies on this compound are ongoing, research on related compounds from Psidium guajava and the structural class of caryophyllene-based meroterpenoids points towards the inhibition of the NF-κB and MAPK signaling pathways, and potentially the NLRP3 inflammasome.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to inflammatory stimuli like LPS, the IκBα protein is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and various interleukins. Guava leaf extracts containing caryophyllene-based meroterpenoids have been shown to suppress the degradation of IκBα, thereby inhibiting the activation of NF-κB.

Modulation of the MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including ERK1/2, JNK, and p38, plays a crucial role in transducing extracellular signals into cellular responses, including the production of inflammatory mediators. Guava leaf extracts have been shown to suppress the phosphorylation of ERK1/2, a key step in the activation of this pathway. By inhibiting ERK1/2 activation, this compound can potentially downregulate the expression of pro-inflammatory enzymes like iNOS and COX-2.

Experimental Protocols

The following protocols are representative of the in vitro methods used to assess the anti-inflammatory activity of meroterpenoids isolated from Psidium guajava, including this compound.

Cell Culture and Treatment

-

Cell Line: RAW264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Experimental Plating: Cells are seeded in 96-well or 24-well plates at a suitable density and allowed to adhere overnight.

-

Treatment:

-

Cells are pre-treated with various concentrations of this compound (dissolved in a suitable solvent like DMSO) for 1-2 hours.

-

Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.

-

Control groups include untreated cells, cells treated with vehicle (DMSO) and LPS, and cells treated with this compound alone.

-

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Principle: This assay measures the accumulation of nitrite (a stable product of NO) in the cell culture supernatant.

-

Procedure:

-

After the treatment period, 100 µL of cell culture supernatant is collected from each well.

-

The supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

The mixture is incubated at room temperature for 10-15 minutes.

-

The absorbance is measured at approximately 540 nm using a microplate reader.

-

The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

-

The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

-

TNF-α and PGE2 Measurement (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines and prostaglandins in the cell culture supernatant.

-

Procedure:

-

Cell culture supernatants are collected after the treatment period.

-

Commercially available ELISA kits for mouse TNF-α and PGE2 are used according to the manufacturer's instructions.

-

Briefly, supernatants and standards are added to antibody-coated microplates and incubated.

-

After washing, a detection antibody is added, followed by a substrate solution.

-

The reaction is stopped, and the absorbance is read at the appropriate wavelength.

-

Concentrations are calculated from the standard curve, and the percentage of inhibition is determined.

-

Future Directions

While the preliminary data on this compound and related compounds are promising, further research is necessary to fully elucidate its potential as an anti-inflammatory therapeutic. Future studies should focus on:

-

Determining specific IC50 values for this compound in various anti-inflammatory assays.

-

Expanding the investigation of its mechanism of action to confirm its effects on the NF-κB and MAPK pathways and to explore its role in modulating the NLRP3 inflammasome.

-

Conducting in vivo studies to evaluate the efficacy and safety of this compound in animal models of inflammatory diseases.

-

Investigating the structure-activity relationship of this compound and its analogues to identify more potent anti-inflammatory compounds.

This technical guide provides a foundational understanding of the anti-inflammatory properties of this compound. The presented data and protocols offer a starting point for researchers and drug development professionals to further explore this promising natural compound.

References

The Therapeutic Potential of Guajadial D: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guajadial D, a caryophyllene-based meroterpenoid isolated from the leaves of Psidium guajava (guava), has emerged as a compound of significant interest in the field of drug discovery. Its diverse biological activities, including anticancer, anti-estrogenic, anti-inflammatory, and antimicrobial properties, position it as a promising candidate for therapeutic development. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel natural product-based therapeutics.

Anticancer Potential

This compound has demonstrated notable antiproliferative and cytotoxic effects against a range of human cancer cell lines. Its anticancer activity is attributed to multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.

Quantitative Data: In Vitro Anticancer Activity

The cytotoxic and growth-inhibitory effects of this compound and related compounds have been quantified in various cancer cell lines. The following tables summarize the available data.

Table 1: IC50 Values of this compound against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| HCT116 | Colon Carcinoma | 0.61 |

| CCRF-CEM | Acute Lymphoblastic Leukemia | 16.0 |

| DU145 | Prostate Carcinoma | 30.3 |

| Huh7 | Hepatocellular Carcinoma | 44.09 |

| A549 | Lung Carcinoma | 36.2 |

Table 2: Total Growth Inhibition (TGI) of Guajadial-Containing Fractions

| Cell Line | Cancer Type | Test Substance | TGI (µg/mL) | Reference |

| MCF-7 | Breast Adenocarcinoma | Enriched Guajadial Fraction | 5.59 | [1] |

| MCF-7 BUS | Breast Adenocarcinoma | Enriched Guajadial Fraction | 2.27 | [1] |

Mechanisms of Anticancer Action

The Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade is a critical pathway for cell survival, proliferation, and growth. Its dysregulation is a common feature in many cancers. Guajadial has been shown to suppress the PI3K/Akt pathway, leading to the inhibition of downstream effector molecules and ultimately promoting apoptosis in cancer cells.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Guajadial has been reported to inhibit VEGFR2-mediated signaling, thereby potentially suppressing tumor angiogenesis.

Anti-Estrogenic Activity

Guajadial has demonstrated anti-estrogenic properties, suggesting a mechanism of action similar to that of tamoxifen, a selective estrogen receptor modulator (SERM). This makes it a particularly interesting candidate for the treatment of estrogen receptor-positive (ER+) cancers.

In Vivo Uterotrophic Assay

The anti-estrogenic activity of a Guajadial-enriched fraction has been confirmed in vivo using the uterotrophic bioassay in pre-pubescent rats. This assay measures the ability of a compound to inhibit the estrogen-induced growth of the uterus.

Table 3: Uterotrophic Bioassay Data

| Treatment Group | Uterine Weight (mg) | Inhibition of Estradiol Effect |

| Vehicle Control | - | - |

| Estradiol | - | - |

| Estradiol + Guajadial Fraction (low dose) | - | Significant |

| Estradiol + Guajadial Fraction (high dose) | - | Significant |

Anti-inflammatory and Antimicrobial Potential

While research into the anti-inflammatory and antimicrobial activities of isolated this compound is less extensive than its anticancer properties, studies on guava leaf extracts, rich in Guajadial and other meroterpenoids, indicate significant potential in these areas.

Anti-inflammatory Activity

Guava leaf extracts have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). This is achieved, in part, through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. The anti-inflammatory effects are also linked to the inhibition of the NF-κB signaling pathway.

Antimicrobial Activity

Guava leaf extracts have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi. The proposed mechanisms of action include disruption of the bacterial cell membrane.[2]

Table 4: Minimum Inhibitory Concentration (MIC) of Guava Leaf Extracts

| Microorganism | Extract Type | MIC | Reference |

| Escherichia coli | Methanolic | 0.78 µg/mL | [3] |

| Staphylococcus aureus | Methanolic | 250 µg/mL | [4] |

| Candida albicans | Hydroalcoholic | 125 µg/mL | [4] |

| Aspergillus niger | Methanolic | 12.5 µg/mL | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's therapeutic potential.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cancer cell line of interest (e.g., HCT116, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank (medium only).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting cell viability against the logarithm of this compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis of PI3K/Akt Pathway

This protocol describes the analysis of the phosphorylation status of key proteins in the PI3K/Akt pathway in response to this compound treatment.

Materials:

-

Cancer cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-PI3K, anti-total-PI3K, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cancer cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total proteins and a loading control (e.g., β-actin) to ensure equal protein loading.

In Vivo Xenograft Tumor Model

This protocol outlines the use of a xenograft mouse model to evaluate the in vivo anticancer efficacy of this compound.[5]

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Human cancer cells (e.g., HCT116, A549)

-

This compound

-

Vehicle for administration (e.g., corn oil, 0.5% CMC in saline)

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., by oral gavage or intraperitoneal injection) to the treatment group and the vehicle to the control group, typically on a daily schedule. Doses may range from 12.5 to 50 mg/kg/day.[6]

-

Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume.

-

Endpoint: At the end of the study (e.g., after 2-4 weeks or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, Western blot).

-

Data Analysis: Compare the tumor growth rates, final tumor volumes, and tumor weights between the treatment and control groups to determine the in vivo efficacy of this compound.

Conclusion

This compound presents a compelling profile as a multifaceted therapeutic agent with significant potential, particularly in the realm of oncology. Its demonstrated anticancer and anti-estrogenic activities, coupled with its ability to modulate key signaling pathways, underscore its promise as a lead compound for drug development. Further research is warranted to fully elucidate its mechanisms of action in inflammatory and infectious diseases and to optimize its therapeutic application through preclinical and clinical studies. The experimental protocols and data presented in this guide are intended to facilitate these future investigations and accelerate the translation of this compound from a promising natural product to a clinically valuable therapeutic.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. In vitro antimicrobial activity of methanolic leaf extract of Psidium guajava L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microbial susceptibility of bacteria and fungi against extracts of Psidium guajava L.: in vitro evaluation [revodonto.bvsalud.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

Guajadial D: A Technical Whitepaper on its Discovery, Characterization, and Anticancer Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guajadial D, a sesquiterpenoid-based meroterpenoid, has been isolated from the leaves of the guava plant, Psidium guajava. This document provides a comprehensive technical overview of its discovery, structural elucidation through spectroscopic analysis, and its cytotoxic activity against various cancer cell lines. Detailed experimental protocols for its isolation and characterization are presented, alongside a proposed mechanism of action involving the PI3K/Akt signaling pathway. This whitepaper aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and oncology drug development.

Discovery and Isolation

This compound was first reported as part of a group of four unusual meroterpenoids, Guajadials C-F, isolated from the leaves of Psidium guajava[1]. The isolation of these compounds underscores the rich phytochemical diversity of this plant, which has been a source of various bioactive molecules.

Experimental Protocol: Isolation of this compound

The following protocol for the isolation of this compound is adapted from the methodology described by Gao et al. (2013)[1].

1.1.1. Plant Material and Extraction:

-

Air-dried and powdered leaves of Psidium guajava (10 kg) were extracted three times with 95% aqueous acetone (3 x 50 L, 3 days each time) at room temperature.

-

The combined extracts were concentrated under reduced pressure to yield a crude residue.

-

The residue was suspended in water and partitioned successively with petroleum ether and ethyl acetate.

1.1.2. Chromatographic Separation:

-

The ethyl acetate-soluble fraction (400 g) was subjected to column chromatography over silica gel, eluting with a gradient of chloroform-methanol (100:0 to 90:10) to yield several fractions.

-

Fraction 5 (25 g) was further separated on a silica gel column using a petroleum ether-acetone gradient (100:0 to 90:10) to afford sub-fractions.

-

Sub-fraction 5.3 (3.5 g) was subjected to repeated column chromatography on silica gel (petroleum ether-acetone, 95:5) and Sephadex LH-20 (chloroform-methanol, 1:1).

-

Final purification was achieved by preparative high-performance liquid chromatography (HPLC) on an RP-18 column with a methanol-water mobile phase to yield this compound.

Structural Characterization

The structure of this compound was elucidated through extensive spectroscopic analysis, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)[1].

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃) [1]

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1 | 2.60 | m | |

| 2α | 1.65 | m | |

| 2β | 1.95 | m | |

| 3 | 4.25 | d | 9.5 |

| 5 | 5.50 | br s | |

| 7 | 2.30 | m | |

| 8α | 1.50 | m | |

| 8β | 1.80 | m | |

| 9α | 1.25 | m | |

| 9β | 1.60 | m | |

| 10 | 1.90 | m | |

| 11 | 1.05 | d | 7.0 |

| 12 | 0.95 | d | 7.0 |

| 14 | 1.00 | s | |

| 15 | 4.80 | s | |

| 15 | 4.95 | s | |

| 1' | 4.50 | s | |

| 2'-CHO | 10.20 | s | |

| 4'-CHO | 10.15 | s | |

| 7'-H | 7.25 | m | |

| 8'-H | 7.30 | m | |

| 9'-H | 7.20 | m |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃) [1]

| Position | δC (ppm) |

| 1 | 50.1 |

| 2 | 27.2 |

| 3 | 80.5 |

| 4 | 148.2 |

| 5 | 125.1 |

| 6 | 40.3 |

| 7 | 41.5 |

| 8 | 22.8 |

| 9 | 41.0 |

| 10 | 35.5 |

| 11 | 21.5 |

| 12 | 21.8 |

| 13 | 16.5 |

| 14 | 112.8 |

| 15 | 150.1 |

| 1' | 45.2 |

| 1'' | 108.1 |

| 2'' | 165.2 |

| 3'' | 105.5 |

| 4'' | 163.0 |

| 5'' | 106.8 |

| 6'' | 135.5 |

| 7'' | 128.5 |

| 8'' | 128.8 |

| 9'' | 126.5 |

| 2''-CHO | 192.5 |

| 4''-CHO | 192.8 |

Biological Activity: Cytotoxicity

This compound has demonstrated significant cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values from these studies are summarized below.

Quantitative Cytotoxicity Data

Table 3: IC₅₀ Values of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HCT116 | Colon Carcinoma | 0.61 |

| CCRF-CEM | Leukemia | 16.0 |

| DU145 | Prostate Carcinoma | 30.3 |

| Huh7 | Hepatocellular Carcinoma | 44.09 |

| A549 | Lung Carcinoma | 36.2 |

Data sourced from a 2022 review by Tousif et al. on the phytochemistry and ethnopharmacology of Psidium guajava.

Experimental Protocol: Cytotoxicity Assay (General)

While the specific protocol for determining the IC₅₀ values for this compound is not detailed in the cited review, a general protocol for assessing the cytotoxicity of meroterpenoids against these cell lines is provided below, based on common methodologies such as the MTT assay.

3.2.1. Cell Culture and Treatment:

-

Human cancer cell lines (HCT116, CCRF-CEM, DU145, Huh7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight.

-

This compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells in a series of increasing concentrations. Control wells receive the vehicle only.

3.2.2. MTT Assay:

-

After a 48-72 hour incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

The plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

The supernatant is removed, and the formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

3.2.3. Data Analysis:

-

The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

The percentage of cell viability is calculated relative to the untreated control cells.

-

The IC₅₀ value is determined from the dose-response curve.

Proposed Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

While direct experimental evidence for the effect of this compound on the PI3K/Akt signaling pathway is not yet available, extracts from Psidium guajava leaves, rich in meroterpenoids, have been shown to inhibit this critical pathway, which is often dysregulated in cancer[2]. The PI3K/Akt pathway plays a crucial role in regulating cell proliferation, survival, and growth. Its inhibition can lead to decreased cancer cell survival and proliferation.

Visualizing the Proposed Signaling Pathway

The following diagram illustrates the proposed inhibitory effect of this compound on the PI3K/Akt signaling pathway.

Caption: Proposed inhibitory mechanism of this compound on the PI3K/Akt signaling pathway.

Conclusion

This compound is a structurally unique meroterpenoid with potent cytotoxic activity against a range of human cancer cell lines. Its discovery and characterization provide a valuable addition to the growing library of bioactive natural products with therapeutic potential. The detailed spectroscopic data and isolation protocol presented herein offer a solid foundation for further research and development. While the precise mechanism of action is still under investigation, the proposed inhibition of the PI3K/Akt signaling pathway provides a compelling avenue for future studies. Further exploration of this compound's pharmacological properties and its potential as a lead compound for novel anticancer agents is warranted.

References

Guajadial D: A Multi-Faceted Approach to Combating Cancer Cells

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Guajadial D, a meroterpenoid derived from the leaves of the guava plant (Psidium guajava), has garnered significant interest within the scientific community for its potent anticancer properties. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's action against cancer cells, consolidating current research on its impact on critical cellular processes including apoptosis, cell cycle regulation, and key signaling pathways. The multifaceted nature of its activity suggests its potential as a promising candidate for further preclinical and clinical development.

Cytotoxic Activity of this compound

This compound demonstrates significant cytotoxic and growth-inhibitory effects across a diverse range of human cancer cell lines. The potency of a compound in this regard is typically quantified by its half-maximal inhibitory concentration (IC50) and Total Growth Inhibition (TGI) values. The following tables summarize the reported cytotoxic and anti-proliferative activities of Guajadial and enriched fractions containing it.

Table 1: Cytotoxic Activity of this compound (or related isomers) in Human Cancer Cell Lines [1][2]

| Cell Line | Cancer Type | Parameter | Value (µg/mL) |

| A549 | Lung Cancer | IC50 | 6.30 |

| HL-60 | Promyelocytic Leukemia | IC50 | 7.77 |

| SMMC-7721 | Hepatocellular Carcinoma | IC50 | 5.59 |

Table 2: Total Growth Inhibition (TGI) of Guajadial-Enriched Fractions in Human Cancer Cell Lines [1][2]

| Cell Line | Cancer Type | TGI (µg/mL) |

| MCF-7 | Breast Cancer | 5.59 |

| MCF-7 BUS | Tamoxifen-resistant Breast Cancer | 2.27 |

| K562 | Chronic Myelogenous Leukemia | 2 |

| NCI/ADR-RES | Doxorubicin-resistant Ovarian Cancer | 4 |

| NCI-H460 | Lung Cancer | 5 |

| HT-29 | Colon Cancer | 5 |

| PC-3 | Prostate Cancer | 12 |

| 786-0 | Renal Cancer | 28 |

Core Mechanisms of Action

This compound's anticancer activity is not attributed to a single mode of action but rather a coordinated modulation of several key cellular processes that are often dysregulated in cancer. These include the induction of programmed cell death (apoptosis), halting the cell division cycle, and interfering with pro-survival signaling pathways.

Induction of Apoptosis

A fundamental mechanism by which this compound eliminates cancer cells is through the induction of apoptosis, a form of programmed cell death essential for tissue homeostasis. This process is orchestrated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Modulation of Bcl-2 Family Proteins: this compound treatment has been shown to alter the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increase in the Bax/Bcl-2 ratio is a critical event that leads to mitochondrial outer membrane permeabilization and the subsequent release of cytochrome c.[1]

-